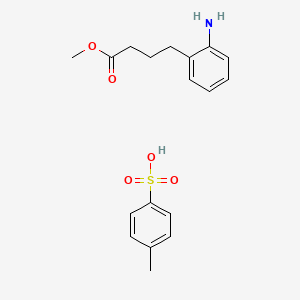
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is a compound that combines an ester and a sulfonic acid The ester component, methyl 4-(2-aminophenyl)butanoate, is derived from benzenebutanoic acid and features an amino group attached to the phenyl ring The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of toluene with a sulfonic acid group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-aminophenyl)butanoate typically involves the esterification of 4-(2-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of methyl 4-(2-aminophenyl)butanoate and 4-methylbenzenesulfonic acid follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)butanoate: Similar structure but with the amino group in a different position.
Methyl 4-(3-aminophenyl)butanoate: Similar structure but with the amino group in the meta position.
Benzenebutanoic acid, 4-amino-, methyl ester: Similar ester structure without the sulfonic acid group.
Uniqueness
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is unique due to the presence of both an ester and a sulfonic acid group in the same molecule. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
6312-91-0 |
|---|---|
Molecular Formula |
C18H23NO5S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5,7H,4,6,8,12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VLWUHGPYBHLTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCCC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



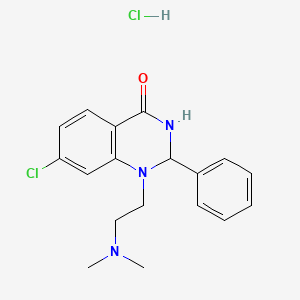

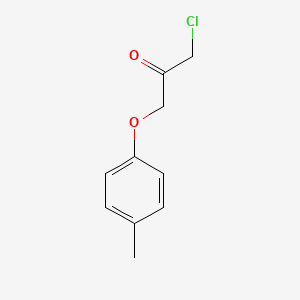

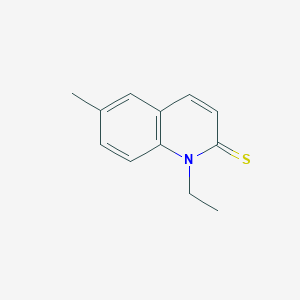

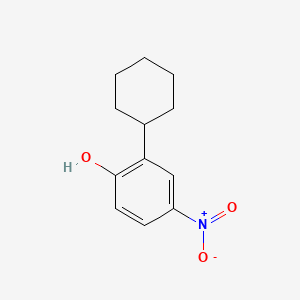
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
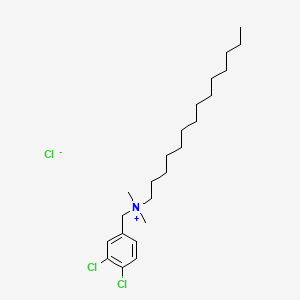
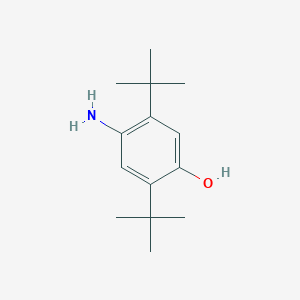

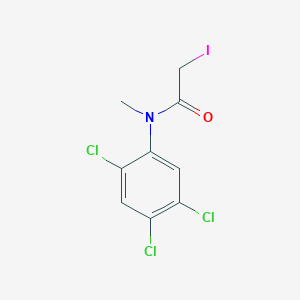
![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
